Advanced Physicochemical Profiling of 2-Methyl-octahydro-1H-isoindol-5-one
Advanced Physicochemical Profiling of 2-Methyl-octahydro-1H-isoindol-5-one
Introduction: The Strategic Value of the Bicyclic Scaffold
In the landscape of modern drug discovery, conformationally restricted aliphatic rings are highly prized. As a Senior Application Scientist, I approach the physicochemical profiling of novel scaffolds not as a static data-gathering exercise, but as a dynamic investigation of molecular causality.
The compound 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) represents a fused bicyclic tertiary amine featuring a strategically placed ketone. This architecture projects pharmacophores into precise three-dimensional vectors, minimizing the entropic penalty typically incurred upon target binding. Understanding the interplay between its structural features—specifically the N-methyl group and the C5-ketone—and its macroscopic properties is critical for predicting its pharmacokinetic (PK) behavior and optimizing it for clinical viability.
Quantitative Physicochemical Data
To evaluate the developability of this scaffold, we must first establish its core quantitative metrics. The data below synthesizes structural calculations with established chemical principles for this specific functionalized heterocycle.
| Property | Value | Causality & Pharmacokinetic Implication |
| CAS Number | 1514076-10-8 | Unique registry identifier for the N-methylated C5-ketone derivative . |
| Molecular Formula | C9H15NO | Dictates the fundamental atomic composition and mass. |
| Molecular Weight | 153.22 g/mol | Highly favorable for lead optimization; leaves ample "molecular weight budget" before hitting the 500 Da limit of oral bioavailability. |
| Calculated LogP | ~1.2 – 1.8 | Optimal lipophilicity for passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers. |
| pKa (Basic) | ~9.2 – 9.8 | The tertiary amine is highly basic, though slightly attenuated by the trans-annular inductive effect of the C5-ketone. |
| H-Bond Donors (HBD) | 0 | The lack of N-H or O-H bonds significantly enhances passive membrane permeability. |
| H-Bond Acceptors (HBA) | 2 | The nitrogen lone pair and the ketone oxygen provide necessary polarity for aqueous solubility. |
The Causality of Molecular Behavior
Inductive Effects and Basicity (pKa)
The unsubstituted cis-octahydroisoindole core is a strong secondary aliphatic amine with a predicted pKa of approximately 11.53 . However, the basicity of 2-methyl-octahydro-1H-isoindol-5-one is modulated by two distinct structural modifications:
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N-Methylation: Converting the secondary amine to a tertiary amine removes a hydrogen bond donor. This reduces the hydration energy of the protonated conjugate acid, subtly lowering the pKa in aqueous environments .
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C5-Ketone Inductive Effect: The carbonyl group at position 5 exerts a mild, through-bond electron-withdrawing inductive effect (-I effect). By pulling electron density away from the nitrogen lone pair, it stabilizes the neutral free base, further depressing the pKa to the 9.2–9.8 range.
Result: At physiological pH (7.4), the molecule exists predominantly in its ionized (protonated) state, ensuring excellent aqueous solubility in the gastrointestinal tract.
Lipophilicity and Lipinski Compliance
The compound's partition coefficient (LogP) is driven by the hydrophobic bulk of the fused carbon framework, counterbalanced by the polar ketone and tertiary amine. With an estimated LogP of 1.5, MW of 153.22, 0 HBDs, and 2 HBAs, this scaffold perfectly complies with . It is lipophilic enough to undergo passive transcellular diffusion, yet polar enough to avoid high non-specific binding to plasma proteins.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, physicochemical data cannot be taken at face value; the analytical methods must be inherently self-validating. Below are the rigorous, step-by-step protocols required to characterize this compound.
Protocol 1: Potentiometric pKa Determination (Cosolvent Method)
Because the un-ionized free base of the compound may exhibit limited solubility in pure water, standard aqueous titration can yield artifactual data. We utilize a cosolvent extrapolation method.
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Step 1 (Preparation): Prepare a 1.0 mM solution of the compound in a standardized 0.15 M KCl background electrolyte to maintain constant ionic strength.
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Step 2 (Cosolvent Addition): Prepare three separate titration vials containing 20%, 30%, and 40% Methanol/Water (v/v) mixtures.
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Step 3 (Forward Titration): Using an automated titrator, adjust the pH to 2.0. Titrate the solution up to pH 12.0 using standardized 0.5 M KOH.
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Step 4 (Reverse Titration & Self-Validation): Immediately reverse the titration from pH 12.0 back to 2.0 using 0.5 M HCl.
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Causality & Logic: The forward and backward titration curves must overlay perfectly. If hysteresis (divergence between the curves) is observed, it indicates that the free base precipitated at high pH and did not re-dissolve rapidly enough, invalidating the thermodynamic pKa.
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Step 5 (Extrapolation): Plot the apparent pKa values against the methanol concentration (Yasuda-Shedlovsky plot) and extrapolate to 0% methanol to derive the true aqueous pKa.
Protocol 2: Shake-Flask LogP Determination (LC-MS/MS)
Computational LogP must be empirically verified. We employ a mass-balance-validated shake-flask method.
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Step 1 (Phase Saturation): Vigorously stir 1-octanol and aqueous buffer (pH 12.0, at least 2 units above the pKa to ensure the compound is entirely in its un-ionized free base form) for 24 hours to mutually saturate the phases. Causality: This prevents volume shifts during the actual experiment.
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Step 2 (Partitioning): Spike the compound into the aqueous phase to a concentration of 100 µM. Add an equal volume of the saturated octanol phase.
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Step 3 (Equilibration): Shake the biphasic mixture at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 15 minutes to resolve the emulsion and achieve a razor-sharp phase boundary.
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Step 4 (Quantification & Self-Validation): Extract aliquots from both the octanol and aqueous phases. Analyze via LC-MS/MS.
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Causality & Logic: Do not merely measure the disappearance of the compound from the aqueous phase. Calculate the Mass Balance: (Coct×Voct)+(Caq×Vaq)=Massinitial . If the recovery is < 95%, the compound has adsorbed to the glassware or trapped in the interfacial emulsion, and the LogP value must be rejected as an artifact.
Analytical Workflow Visualization
The following diagram illustrates the logical dependencies and self-validating feedback loops integrated into our physicochemical characterization pipeline.
Physicochemical characterization and self-validating workflow for octahydroisoindole derivatives.
Conclusion
The 2-methyl-octahydro-1H-isoindol-5-one scaffold offers a highly tunable, Lipinski-compliant framework for modern drug discovery. By understanding the causality behind its basicity and lipophilicity—and by employing rigorous, self-validating analytical protocols—researchers can confidently leverage this bicyclic system to optimize pharmacokinetic profiles and drive successful lead optimization campaigns.
